molecular formula C8H14O2 B2509669 [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol CAS No. 2230804-24-5

[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol

Cat. No.: B2509669
CAS No.: 2230804-24-5
M. Wt: 142.198
InChI Key: CBKSYECDLUZCLR-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol, with the molecular formula C~8~H~14~O~2~ and a molecular weight of 142.20 g/mol, is a functionalized cyclopentene derivative of interest in synthetic and medicinal chemistry research . This compound features both a methoxymethyl ether and a primary alcohol attached to the same carbon of a cyclopentene ring, making it a versatile chiral building block or intermediate. The cyclopentene core is a common scaffold in organic synthesis, and its functionalization is a key step in constructing more complex molecules. Research indicates that structurally similar cyclopentene-methanol compounds are valuable intermediates in the synthesis of nucleoside analogues and other pharmacologically active molecules, such as CXCR2 receptor inhibitors investigated for the treatment of inflammatory diseases and cancer . The presence of two protected hydroxyl groups allows for selective modification, enabling researchers to explore structure-activity relationships or incorporate this subunit into larger molecular architectures. This product is intended for use in laboratory research as a key intermediate. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[1-(methoxymethyl)cyclopent-2-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2,4,9H,3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKSYECDLUZCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol typically involves the reaction of cyclopentene with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include:

  • Cyclopentene
  • Formaldehyde
  • Methanol
  • Acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include cyclopentane derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of cyclopentene compounds, including [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol, have been investigated for their potential as therapeutic agents. For instance, cyclopentene derivatives are noted for their ability to inhibit specific enzymes involved in viral replication, such as HIV protease inhibitors . The structural features of this compound may enhance its efficacy in targeting such enzymes.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry. For example, it can undergo reactions such as oxidation and substitution to yield more complex alcohols or ketones, which are essential in pharmaceuticals and agrochemicals .

Studies have demonstrated the biological activity of cyclopentene derivatives, including potential anti-inflammatory and anticancer properties. The inhibition of specific biological pathways by these compounds opens avenues for developing new therapeutic agents .

Case Study 1: HIV Protease Inhibition

A study conducted on the synthesis of novel cyclopentene derivatives revealed that compounds similar to this compound exhibited significant inhibition of HIV protease activity. The synthesized compounds were tested against HIV-infected cell lines, showing promising results with IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of cyclopentene derivatives demonstrated that this compound could induce apoptosis in cancer cells. The study utilized various assays to evaluate cell viability and apoptosis markers, confirming that the compound significantly reduced cell proliferation in vitro .

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze the transformation of cyclopentene derivatives. The methoxymethyl and hydroxymethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Cyclopentene Rings

(1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol
  • Structure : Benzyloxy (-O-CH2-C6H5) and hydroxymethyl groups on a cyclopent-3-ene ring .
  • Key Differences :
    • The benzyl group introduces steric bulk and aromaticity, reducing solubility in water compared to the methoxymethyl group in the target compound.
    • Higher molecular weight (estimated ~218 g/mol for C13H16O2) leads to distinct chromatographic retention times.
(2-Methyl-1-cyclopenten-1-yl)methanol
  • Structure : Methyl group at the 2-position and hydroxymethyl at the 1-position on a cyclopentene ring .
  • Key Differences :
    • Simpler substituents (methyl vs. methoxymethyl) result in lower polarity (logP ~1.5 vs. ~0.8 for the target compound).
    • Molecular weight: 112.17 g/mol (C7H12O), significantly lighter than the target compound.
(1-Phenylcycloprop-2-en-1-yl)methanol
  • Structure : Cyclopropene ring with phenyl and hydroxymethyl groups .
  • Key Differences :
    • Smaller ring (cyclopropene) increases ring strain, enhancing reactivity in ring-opening reactions.
    • Aromatic phenyl group contributes to UV absorption at ~260 nm, unlike the target compound’s aliphatic system.

Functional Group Modifications

[4-(Thiophen-3-yl)phenyl]methanol
  • Structure : Thiophene and hydroxymethyl groups on a phenyl ring .
  • Key Differences :
    • Sulfur in thiophene alters electronic properties (e.g., increased π-electron density), affecting catalytic hydrogenation behavior.
    • Molecular formula C11H10OS (MW: 190.26 g/mol) vs. C8H14O2 for the target compound.
2-(1-Methylcyclopropyl)ethan-1-ol
  • Structure: Cyclopropane ring with methyl and ethanol chains .
  • Key Differences: Cyclopropane’s stability vs. cyclopentene’s reactivity in electrophilic additions. Ethanol chain increases hydrophilicity (logP ~1.0) compared to the target compound’s branched substituents.

Physicochemical and Pharmacological Comparisons

Physical Properties

Compound Molecular Formula Molar Mass (g/mol) logP (Predicted) Key Functional Groups
Target Compound C8H14O2 142.20 ~0.8 Methoxymethyl, hydroxymethyl
(2-Methyl-1-cyclopenten-1-yl)methanol C7H12O 112.17 ~1.5 Methyl, hydroxymethyl
(1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol C13H16O2 (est.) ~218.26 ~2.2 Benzyloxy, hydroxymethyl
[4-(Thiophen-3-yl)phenyl]methanol C11H10OS 190.26 ~2.0 Thiophene, hydroxymethyl

Biological Activity

[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentene with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents include:

  • Cyclopentene
  • Formaldehyde
  • Methanol
  • Acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide)

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of cyclopentene compounds exhibit significant antiviral properties. For instance, certain derivatives have been shown to inhibit HIV-1 protease effectively, which is crucial for viral replication. Studies have reported that modifications in the structure can enhance potency against resistant strains of HIV .

CompoundIC50 (nM)K_i (pM)
4k3140
4l--

This table summarizes the inhibitory concentrations (IC50) and inhibition constants (K_i) for selected compounds related to cyclopentene derivatives.

Anticancer Activity

In vitro studies have demonstrated that this compound and its derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, compounds derived from this structure showed promising results against HeLa and A549 cells, with IC50 values indicating significant antiproliferative activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Acting as a substrate for enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with specific molecular targets to modulate biological responses.

The methoxymethyl and hydroxymethyl groups are crucial in these interactions, influencing the compound's reactivity and binding affinity.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • HIV Protease Inhibition : A study demonstrated that structural modifications to cyclopentene derivatives significantly enhanced their inhibitory effects on HIV protease, suggesting potential therapeutic applications in HIV treatment .
  • Anticancer Properties : Research on various derivatives has shown that they can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
  • Antimicrobial Activity : Other studies have pointed out the antimicrobial potential of related compounds against pathogenic bacteria, which could lead to novel antibiotic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis often involves cyclopentene derivatives and methoxymethylation agents. Key steps include protecting group strategies (e.g., methoxymethyl ether formation) and stereocontrol during cyclization. For example, boron trifluoride etherate can catalyze cyclization in hexafluoroisopropanol (HFIP) at 0°C, followed by gradual warming to room temperature to stabilize reactive intermediates. Purification via silica gel chromatography with ethyl acetate/methanol (9:1) eluent improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Look for methoxymethyl protons (δ 3.2–3.4 ppm) and cyclopentene olefinic protons (δ 5.5–6.0 ppm).
  • ¹³C NMR : Identify the cyclopentene carbons (δ 120–140 ppm) and the methoxymethyl carbon (δ 60–70 ppm).
    Mass spectrometry (MS) should confirm the molecular ion peak (m/z ~156.22) and fragmentation patterns consistent with cyclopentene ring cleavage .

Q. How does the compound’s epoxide-like reactivity influence its applications in organic synthesis?

  • Methodological Answer : The methoxymethyl and cyclopentene groups enable nucleophilic ring-opening reactions. For instance, the compound can act as a dienophile in Diels-Alder reactions or undergo epoxidation with m-chloroperbenzoic acid (m-CPBA) to form bicyclic epoxides. Reaction monitoring via thin-layer chromatography (TLC) and quenching with aqueous KOH ensures controlled epoxide stability .

Advanced Research Questions

Q. What strategies can mitigate stereochemical challenges during the synthesis of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, Sharpless asymmetric epoxidation or Jacobsen kinetic resolution can control stereochemistry. Computational modeling (e.g., Density Functional Theory) predicts transition states to optimize reaction pathways. Chiral HPLC with amylose-based columns resolves enantiomers for purity validation .

Q. How do structural modifications (e.g., substituent variations on the cyclopentene ring) affect the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are essential. Replacing the methoxymethyl group with aminomethyl or hydroxyl groups alters hydrogen-bonding interactions with enzymes like epoxide hydrolases. Kinetic assays (e.g., fluorometric or calorimetric) quantify inhibition constants (Ki), while molecular docking (AutoDock Vina) identifies binding poses. For example, bulky substituents may hinder active-site access, reducing potency .

Q. What computational tools are recommended to predict the environmental fate and toxicity of this compound?

  • Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR) to estimate biodegradability and aquatic toxicity. Molecular dynamics simulations (GROMACS) assess interactions with biological membranes. Life Cycle Assessment (LCA) software evaluates synthetic routes for green chemistry metrics (e.g., E-factor). Experimental validation via OECD 301 biodegradability tests ensures compliance with regulatory standards .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions may arise from impurities or stereoisomeric mixtures. Validate purity via High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, HSQC). Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., known epoxide hydrolase inhibitors). Meta-analyses of published data can identify trends obscured by methodological variability .

Future Research Directions

Q. What emerging methodologies could enhance the scalability and sustainability of synthesizing this compound?

  • Methodological Answer : Explore biocatalytic routes using engineered enzymes (e.g., cytochrome P450 monooxygenases) for stereoselective oxidation. Continuous-flow reactors with immobilized catalysts reduce solvent waste and improve reaction efficiency. Green solvents (e.g., cyclopentyl methyl ether) and microwave-assisted synthesis further optimize energy use .

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